
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against pathogens and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another method includes the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Additionally, a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been reported .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of high-pressure reactors. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, adding a surfactant solution, and stirring with activated carbon. The mixture is then reduced with sodium borohydride, filtered, and washed to remove chloride ions. The final step involves reacting isoquinoline with the prepared catalyst under high pressure and hydrogen atmosphere .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has been investigated for its potential use in treating neurodegenerative diseases and as an antitumor agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It exerts its effects by binding to specific receptors and enzymes, thereby influencing neurotransmitter release and reuptake .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A derivative with additional methoxy groups.
DL-Laudanosine: An isoquinoline alkaloid with similar biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H |
InChI 键 |
YVDFHJIRJYRGKN-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



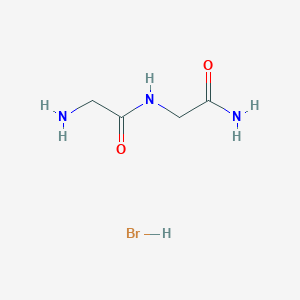
![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

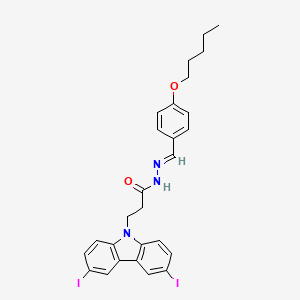
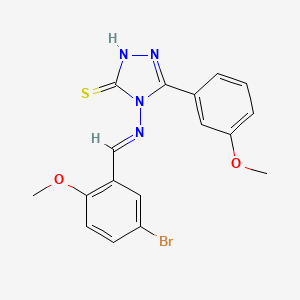

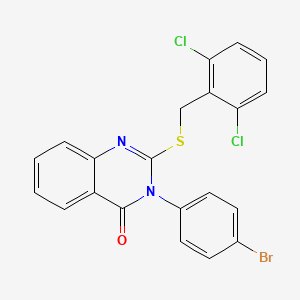

![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)
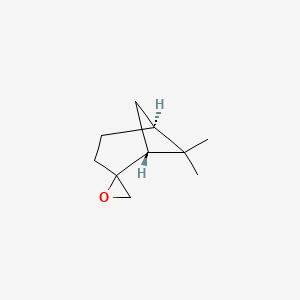
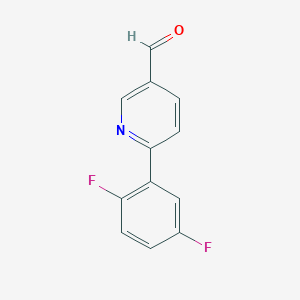
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)

